
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the BRD4 protein and acetylated histones. This interaction plays a crucial role in gene expression and has been linked to several diseases, including cancer and inflammation.
作用机制
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one targets the BRD4 protein, which plays a crucial role in gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one disrupts the interaction between BRD4 and acetylated histones, leading to the inhibition of gene expression. This mechanism of action has been linked to the therapeutic effects of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokines, and cardioprotective effects. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one research, including the development of more potent analogs, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in more detail. In addition, the development of targeted delivery systems for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one may improve its effectiveness and reduce potential side effects. Overall, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has great potential as a therapeutic agent and further research is needed to fully explore its therapeutic applications.
合成方法
The synthesis of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves several steps, starting with the reaction between 2-cyanopyridine and 4-hydroxypiperidine to form 4-(2-pyridyl)piperidine-4-ol. The resulting compound is then reacted with 3-chloropropionyl chloride to form 4-(2-pyridyl)piperidine-4-carboxylic acid 3-chloropropionyl ester. This compound is then reacted with pyrimidine-4-ol to form the final product, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one.
科学研究应用
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the BRD4 protein and disrupting the interaction between BRD4 and acetylated histones. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models.
属性
IUPAC Name |
5-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-2-1-10(7-16-12)14(20)18-6-4-11(8-18)21-13-3-5-15-9-17-13/h1-3,5,7,9,11H,4,6,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYNSMUDIMQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
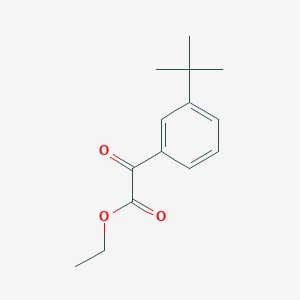
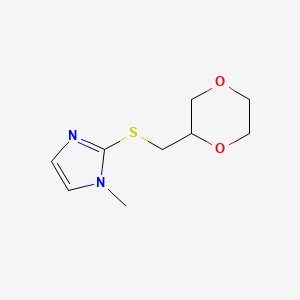
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)



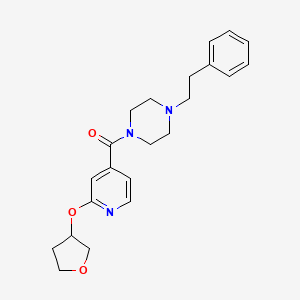
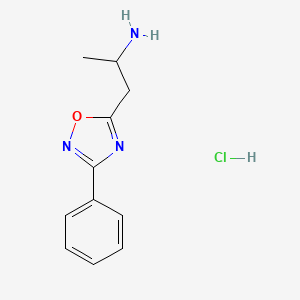
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
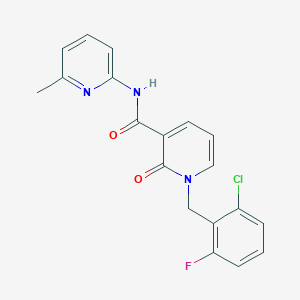
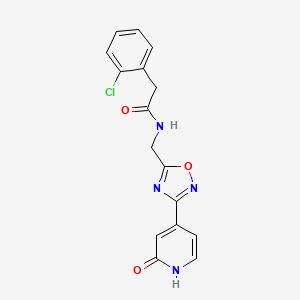
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)